An In-Depth Technical Guide to 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile (CAS 1849357-59-0)
An In-Depth Technical Guide to 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile (CAS 1849357-59-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile (CAS 1849357-59-0), a unique spirocyclic molecule with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related structures and fundamental chemical principles to offer insights into its properties, potential synthesis, reactivity, and safety considerations. The document is intended to serve as a foundational resource for researchers interested in exploring the utility of this and similar spirocyclic building blocks.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocycles, carbocyclic or heterocyclic systems characterized by a single atom as the common junction of two rings, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by enabling more precise spatial orientation of functional groups for optimal interaction with biological targets. This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The introduction of a nitrile group, a versatile functional handle, further enhances the synthetic utility of the spirocyclic core, allowing for its elaboration into a variety of nitrogen-containing heterocycles or other functional groups.
1,5-Dioxaspiro[2.4]heptane-2-carbonitrile combines the desirable features of a spirocyclic acetal with a reactive nitrile moiety, making it an intriguing building block for the synthesis of novel chemical entities.
Physicochemical Properties
While extensive experimental data for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is not publicly available, its fundamental properties can be tabulated based on its chemical structure.
| Property | Value | Source |
| CAS Number | 1849357-59-0 | - |
| Molecular Formula | C₆H₇NO₂ | - |
| Molecular Weight | 125.13 g/mol | - |
| SMILES | N#CC1OC12COCC2 | - |
| IUPAC Name | 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile | - |
Note: Properties such as melting point, boiling point, and solubility have not been reported in the available literature and would require experimental determination.
Postulated Synthesis
A specific synthetic route for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile has not been published. However, a plausible synthetic pathway can be inferred from methodologies used for structurally related compounds. A Chinese patent (CN103936703A) describes the synthesis of 5-oxaspiro[2.4]heptan-6-one, which involves the ring-opening of a cyclic sulfite with a cyanide salt to introduce a nitrile group.[1] This suggests a potential strategy for the synthesis of the target molecule, likely starting from a suitable precursor derived from 1,1-cyclopropanedimethanol.
A hypothetical synthetic workflow is proposed below:
Figure 1: A postulated synthetic workflow for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile.
Hypothetical Experimental Protocol:
-
Activation of 1,1-Cyclopropanedimethanol: 1,1-Cyclopropanedimethanol would first be reacted with a suitable reagent, such as thionyl chloride or sulfuryl chloride in the presence of a base, to form a cyclic sulfite or sulfate. This step activates the hydroxyl groups for subsequent nucleophilic attack.
-
Nucleophilic Substitution with Cyanide: The resulting cyclic intermediate would then be treated with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like DMSO or DMF. The cyanide anion would act as a nucleophile, opening the cyclic intermediate and leading to the formation of the target nitrile. The exact regioselectivity of this ring-opening would be a critical factor to control.
-
Work-up and Purification: The reaction mixture would be quenched with water and the product extracted with an organic solvent. The crude product would then be purified using standard techniques such as column chromatography.
Disclaimer: This proposed synthesis is hypothetical and has not been experimentally validated. Researchers should exercise caution and perform thorough literature searches for analogous reactions before attempting any synthesis.
Reactivity and Potential Applications
The chemical reactivity of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is dictated by its two primary functional groups: the spirocyclic acetal and the nitrile.
4.1. Reactivity of the 1,5-Dioxaspiro[2.4]heptane Core
The spirocyclic acetal moiety is expected to be stable under neutral and basic conditions. However, it will be susceptible to hydrolysis under acidic conditions, leading to the opening of one or both rings. Studies on related dioxaspiro systems, such as 1,5-dioxaspiro[3.2]hexanes, have shown that ring-opening can be achieved with various nucleophiles, and the selectivity can be influenced by the presence of Lewis acids.[2] This suggests that the 1,5-dioxaspiro[2.4]heptane core could be selectively opened to reveal new functionalities.
4.2. Reactivity of the Nitrile Group
The nitrile group is a versatile synthetic handle that can be transformed into a wide array of other functional groups, including:
-
Amines: Reduction of the nitrile, for example with lithium aluminum hydride or catalytic hydrogenation, would yield the corresponding primary amine.
-
Carboxylic Acids: Hydrolysis of the nitrile under acidic or basic conditions would produce a carboxylic acid.
-
Tetrazoles: [2+3] Cycloaddition with azides would lead to the formation of tetrazoles, which are important pharmacophores in medicinal chemistry.
-
Amidines and other Heterocycles: The nitrile group can participate in various cycloaddition and condensation reactions to form a diverse range of nitrogen-containing heterocycles.
Figure 2: Potential transformations of the nitrile group in 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile.
4.3. Potential Applications in Drug Discovery
Given the importance of spirocyclic scaffolds and the synthetic versatility of the nitrile group, 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile represents a valuable building block for the synthesis of novel drug candidates. Its rigid three-dimensional structure could be exploited to design potent and selective inhibitors of enzymes or modulators of receptors. The ability to transform the nitrile group into various other functionalities allows for the rapid generation of a library of diverse compounds for high-throughput screening.
Safety and Handling
5.1. Toxicological Profile
Specific toxicological data for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile are not available. However, it is prudent to handle this compound with caution, as it belongs to the family of aliphatic nitriles. The primary toxicological concern with many aliphatic nitriles is their potential to be metabolized in the body to release cyanide ions.[3][4] Cyanide is a potent inhibitor of cellular respiration.
The toxicity of nitriles can vary significantly depending on their chemical structure and the rate of cyanide release.[5] Therefore, until specific data becomes available, 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile should be treated as a potentially toxic substance.
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.
5.3. First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the structure of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile.
-
¹H NMR: The spectrum would be expected to show signals for the diastereotopic protons of the two methylene groups in the five-membered ring, as well as the protons of the cyclopropane ring. The methine proton adjacent to the nitrile group would likely appear as a distinct signal.
-
¹³C NMR: The spectrum would show a signal for the nitrile carbon in the region of 115-125 ppm. The spiro carbon would be a quaternary signal, and distinct signals for the other carbons in the two rings would also be present.
-
IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be expected around 2240-2260 cm⁻¹. The C-O stretching vibrations of the acetal would likely appear in the region of 1000-1200 cm⁻¹.
Conclusion
1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is a promising yet understudied chemical entity. Its unique spirocyclic structure combined with the versatile nitrile functionality makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While a lack of direct experimental data necessitates a cautious and inferred approach, this technical guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Further experimental investigation into its synthesis, reactivity, and biological activity is highly encouraged.
References
- Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54.
- Willhite, C. C. (1981). Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. Clinical Toxicology, 18(8), 991-1000.
- The MSDS HyperGlossary: Nitrile.
- Bach, R. D., & Dmitrenko, O. (2003). Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes: selective formation of 2,2-disubstituted oxetanes. The Journal of Organic Chemistry, 68(4), 1480–1488.
- CN103936703A - Preparation method of 5-oxaspiro[2.4]heptane-6-one and intermediate thereof.
Sources
- 1. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
- 2. Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes: selective formation of 2,2-disubstituted oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 5. researchgate.net [researchgate.net]
